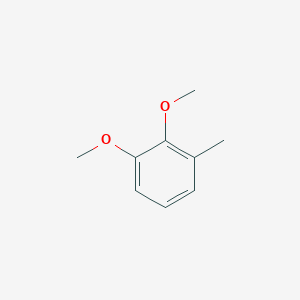

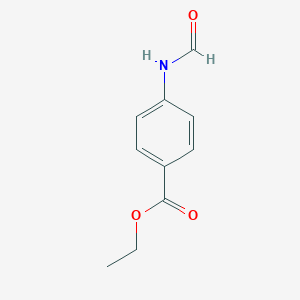

4-ベンジルオキシ安息香酸

概要

説明

科学的研究の応用

MIW815 has been extensively studied for its applications in cancer immunotherapy. It has shown potential in enhancing the efficacy of immune checkpoint inhibitors by activating the STING pathway and promoting anti-tumor immune responses . Clinical trials have demonstrated that MIW815 can induce systemic immune activation and tumor regression in combination with other immunotherapies .

準備方法

合成経路と反応条件: MIW815は、環状di-AMPのビスホスホチオエートアナログとして合成されます。 ヌクレオチド間リン酸橋の非架橋酸素原子を硫黄原子に置換することで、MIW815は酵素による加水分解を受けにくくなります . 合成経路には、安定性と活性を高めるための特定の修飾を施した環状ジヌクレオチドの調製が含まれます。

工業生産方法: MIW815の工業生産には、高純度と安定性を確保するための高度な製薬技術が用いられます。 MIW815の全身投与とSTING活性化を改善するために、リポソーム送達システムが開発されています . この方法により、化合物の負荷効率、血清安定性、STINGアゴニスト活性が高まります。

化学反応の分析

反応の種類: MIW815は、主にSTING経路内で活性化反応を起こします。 生物学的活性という観点から、酸化、還元、置換反応は通常起こりません .

一般的な試薬と条件: MIW815の活性化には、STING受容体との相互作用が伴い、炎症性サイトカインやインターフェロン-βが産生されます . この相互作用は、MIW815の特異的な分子構造によって促進され、STING受容体に効果的に結合することができます。

生成される主要な生成物: MIW815の活性化から生成される主な生成物は、免疫応答に関与するさまざまなサイトカインやインターフェロンです .

科学研究への応用

MIW815は、がん免疫療法への応用について広く研究されています。 STING経路を活性化し、抗腫瘍免疫応答を促進することで、免疫チェックポイント阻害剤の有効性を高める可能性を示しています . 臨床試験では、MIW815が他の免疫療法と組み合わせて、全身的な免疫活性化と腫瘍の縮小を誘導できることが示されています .

作用機序

MIW815は、自然免疫応答の重要な構成要素であるSTING経路を活性化することで、その効果を発揮します。 STING受容体に結合すると、MIW815はI型インターフェロンやその他のサイトカインの産生を誘発し、CD8+T細胞などの免疫細胞の活性化につながります . この活性化により、体の腫瘍細胞を認識して攻撃する能力が強化され、MIW815はがん免疫療法の有望な候補となっています .

類似化合物との比較

MIW815は、安定性と活性を高める特異的な化学修飾が施されているため、STINGアゴニストの中でも独特です。 類似化合物には、環状di-GMPや環状di-AMPなど、STING経路を活性化するその他の環状ジヌクレオチドが含まれますが、安定性や有効性に違いがある場合があります . MIW815のビスホスホチオエート修飾は、酵素による分解に対する耐性という点で、明確な利点を提供します .

参考文献

特性

IUPAC Name |

4-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQSCHALQLXXKKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00164030 | |

| Record name | 4-Benzyloxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1486-51-7 | |

| Record name | 4-(Benzyloxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1486-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Benzyloxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001486517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1486-51-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16633 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Benzyloxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(benzyloxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.606 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BENZYLOXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K45H4G7KP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary biological activities associated with 4-benzyloxybenzoic acid and its derivatives?

A: Research suggests that 4-benzyloxybenzoic acid and its derivatives exhibit a range of biological activities, with a particular focus on their potential as hypolipidemic and antituberculotic agents. Studies have demonstrated the ability of these compounds to lower cholesterol and atherogenic lipoprotein levels in animal models [, ]. Additionally, certain derivatives have shown promising antimycobacterial activity in vitro, comparable to some commercially available antituberculotics [].

Q2: How does the structure of 4-benzyloxybenzoic acid relate to its antituberculotic activity?

A: Studies examining a series of alkoxybenzoic acids, including 4-benzyloxybenzoic acid, revealed a correlation between the compound's structure and its antituberculotic activity. Specifically, increasing the lipophilicity of the alkoxy substituent, as measured by HPLC capacity factors, led to enhanced antimycobacterial activity []. This suggests that the lipophilic benzyloxy group in 4-benzyloxybenzoic acid plays a crucial role in its interaction with mycobacterial targets.

Q3: Have any studies investigated the antitumor activity of compounds related to 4-benzyloxybenzoic acid?

A: Yes, research has explored the synthesis and antitumor activity of various 2-N- and 3-S-substituted 5-[2-(4-)benzyloxyphenyl]-1,2,4-triazoles, alongside acylhydrazides derived from 4-benzyloxybenzoic acid [, , ]. These studies involved synthesizing a range of derivatives and evaluating their antitumor activity, providing valuable insights into structure-activity relationships.

Q4: What is the impact of the 4-benzyloxy group on the hypolipidemic activity of benzoic acid derivatives?

A: Research suggests that the presence and position of the 4-benzyloxy group are crucial for hypolipidemic activity. Studies comparing various derivatives of ethyl 4-benzyloxybenzoate found that compounds with the 4-benzyloxy substitution, such as ethyl 4-benzyloxybenzoate itself, ethyl-4-benzyloxybenzoic acid, and ethyl 4-p-bromobenzyloxybenzoate, exhibited more favorable activity profiles, including cholesterol-lowering effects and reduced impact on weight gain and liver lipids []. This highlights the significance of the 4-benzyloxy moiety in influencing the compound's biological activity.

Q5: Have any studies explored the effects of incorporating 4-benzyloxybenzoic acid into glycerolipids?

A: Yes, research has investigated the impact of incorporating 4-benzyloxybenzoic acid into glycerolipids on lipoprotein metabolism in rats []. While specific details about the study's findings were not available in the provided abstracts, this research direction suggests an interest in exploring potential applications of 4-benzyloxybenzoic acid beyond its direct use as a pharmaceutical agent.

Q6: Are there any known antithyroxine effects associated with 4-benzyloxybenzoic acid or its derivatives?

A: Early research identified potential antithyroxine activity in compounds related to 4-benzyloxybenzoic acid, specifically the dimethylacetal of 3,5-diiodoanisaldehyde [, ]. While 3,5-diiodo-4-benzyloxybenzoic acid itself was not as potent as other tested compounds, its inclusion in these studies highlights the exploration of various biological activities associated with this class of molecules.

Q7: What analytical techniques are commonly used to characterize and quantify 4-benzyloxybenzoic acid and its derivatives?

A: While the provided abstracts did not specify analytical techniques used for 4-benzyloxybenzoic acid itself, they mentioned employing HPLC (High-Performance Liquid Chromatography) to determine capacity factors, which are indicative of a compound's lipophilicity []. This suggests that chromatographic methods are likely employed in the analysis of these compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![t-Butyl (3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-isopropylidenedioxy-6-heptenoate](/img/structure/B57059.png)